N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-18-7-5-10-20-22(18)24-23(30-20)26(12-6-11-25-13-15-28-16-14-25)21(27)17-29-19-8-3-2-4-9-19;/h2-5,7-10H,6,11-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYEVCCPVGSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiazole moiety, a phenoxyacetamide group, and a morpholinopropyl substituent. Its molecular formula is with a molecular weight of approximately 490.02 g/mol. The unique structural components contribute to its solubility and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H28ClN3O4S |
| Molecular Weight | 490.02 g/mol |
| CAS Number | 1215558-18-1 |
Research indicates that the thiazole and phenoxyacetamide components play crucial roles in the compound's biological activity. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing thiazole rings are often evaluated for their ability to inhibit bacterial growth.
- Anticancer Properties : Structural analogs have demonstrated efficacy against cancer cell lines, suggesting potential applications in oncology.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Comparative Analysis
A comparative analysis of structurally related compounds reveals their diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-(3-pyridinopropyl)-2-phenoxyacetamide | Benzothiazole core, pyridine substituent | Anticancer properties |
| N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-naphthoic acid | Similar thiazole core, naphthalene | Antimicrobial activity |
| 4-(benzo[d]thiazol-2-yloxy)aniline | Thiazole ring with aniline | Antibacterial effects |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of thiazole derivatives against various bacterial strains. The results indicated that derivatives with morpholine substituents exhibited enhanced activity compared to their non-morpholine counterparts.
- Cytotoxicity Assays : In vitro assays demonstrated that certain thiazole-containing compounds displayed significant cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole- and morpholine-containing acetamide derivatives. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparisons
Key Observations
Benzothiazole vs. Thiazole Core: The target compound and its dimethyl analog () retain the benzothiazole ring, which is associated with enhanced π-π stacking interactions in biological targets compared to simpler thiazole derivatives (e.g., ). The 4-methyl substitution on benzothiazole may reduce metabolic oxidation .
Substituent Effects :
- Methyl Groups : The 4,6-dimethylbenzothiazole derivative () likely has higher lipophilicity (logP) than the target compound, affecting membrane permeability .
- Nitro and Chloro Groups : The nitro-substituted compound () introduces strong electron-withdrawing effects, which could stabilize negative charges in enzymatic pockets or alter redox properties .
Morpholine vs. Other Side Chains: The 3-morpholinopropyl group in the target compound and its analogs () improves water solubility via the morpholine oxygen’s hydrogen-bonding capacity. In contrast, the dimethylamino group in may confer stronger basicity .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step alkylation and condensation reactions, similar to methods in (e.g., hydrazide intermediates, sodium hydroxide-mediated cyclization) .
- S-alkylation of thiols (as in ) contrasts with N-alkylation strategies for morpholine derivatives .
Spectral Characterization :
- IR spectra of related compounds () show key bands for C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹), which would help confirm the target compound’s tautomeric form and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Multi-Step Organic Synthesis
The compound is typically synthesized via a three-step process involving:
- Formation of the benzothiazole core : 4-Methylbenzo[d]thiazol-2-amine is alkylated with 3-chloropropylmorpholine in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12 hours. This step achieves an 85% yield, with excess morpholine derivatives removed via vacuum distillation.
- Acetylation with phenoxyacetyl chloride : The intermediate N-(4-methylbenzo[d]thiazol-2-yl)-3-morpholinopropylamine is reacted with phenoxyacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Reaction conditions of 0–5°C for 2 hours prevent thermal degradation.
- Hydrochloride salt formation : The free base is treated with hydrochloric acid (HCl) in ethyl acetate, yielding the final product with >99% purity after recrystallization from ethanol-water.
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 90°C | 85 | 92 | Unreacted amine (3%) |
| Acetylation | Et₃N, DCM, 0–5°C | 78 | 95 | Diacetylated byproduct (2%) |
| Salt Formation | HCl/EtOAc, recrystallization | 91 | 99 | Residual solvent (0.5%) |
Industrial-Scale Production
Reaction Optimization
Industrial methods employ continuous flow reactors for the alkylation step, reducing reaction time from 12 hours to 45 minutes through precise temperature control (90±0.5°C) and pressurized conditions (2 bar). The use of L-ascorbic acid (0.1% w/w) as an antioxidant suppresses N-oxide impurity formation during acetylation, a critical improvement over batch processes.
Mechanistic Insights
Alkylation Dynamics
The morpholinopropyl side chain’s incorporation follows an SN2 mechanism, with K₂CO₃ deprotonating the benzothiazole amine to enhance nucleophilicity. Steric hindrance from the 4-methyl group necessitates prolonged reaction times compared to unsubstituted analogs.
Acylation Selectivity
Phenoxyacetyl chloride preferentially reacts with the secondary amine due to:
Case Studies and Comparative Data
Solvent Impact on Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Acetonitrile | 37.5 | 72 |
| THF | 7.6 | 68 |
Polar aprotic solvents like DMF maximize yields by stabilizing ionic intermediates.
Acid Chloride Alternatives
| Acylating Agent | Reaction Time (h) | Purity (%) |
|---|---|---|
| Phenoxyacetyl chloride | 2 | 95 |
| Oxalyl chloride | 1.5 | 93 |
| Acetic anhydride | 4 | 87 |
Oxalyl chloride reduces reaction time but introduces chloride ion interference during salt formation.
Q & A
Q. What are the optimal synthetic pathways for preparing N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : React 2-amino-4-methylbenzothiazole with chloroacetyl chloride to form the thiazole-acetamide backbone.
Morpholine Incorporation : Introduce the 3-morpholinopropyl group via nucleophilic substitution under reflux conditions (e.g., in acetonitrile at 80°C for 12 hours).
Phenoxy Group Attachment : Couple the intermediate with phenoxyacetic acid using EDCI/HOBt as coupling agents in DMF.
Salt Formation : Treat the free base with HCl in ethanol to yield the hydrochloride salt.
Key parameters include solvent choice (DMF for solubility), temperature control, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholinopropyl methyl group (δ ~2.3–3.5 ppm) and aromatic protons from the benzothiazole (δ ~7.0–8.0 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.2).
- HPLC : Ensures purity (>95% by reverse-phase C18 column, gradient elution with acetonitrile/water).
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays.
- Antimicrobial Screening : Use microdilution methods against Gram-positive/negative bacteria.
Dose ranges: 1–100 µM; controls include cisplatin (anticancer) and ciprofloxacin (antimicrobial) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified substituents (e.g., halogenation at the benzothiazole 4-methyl group or morpholine ring expansion).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like tubulin or DNA topoisomerases.
- In Vivo Validation : Prioritize analogs with <10 µM IC₅₀ in vitro for xenograft mouse models (dose: 10–50 mg/kg, oral/i.p.).
Contradictions in activity (e.g., high in vitro vs. low in vivo efficacy) may arise from pharmacokinetic limitations, requiring PK/PD modeling .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols using reference compounds (e.g., paclitaxel for microtubule inhibition).
- Batch Analysis : Compare compound purity (HPLC) and stability (e.g., degradation in DMSO over 72 hours).
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to confirm target engagement if initial assays conflict.
For example, a study showing apoptosis induction vs. cell cycle arrest might reflect concentration-dependent effects .
Q. What advanced techniques elucidate its mechanism of action in cancer models?
Methodological Answer:
- Flow Cytometry : Assess cell cycle phase distribution (PI staining) and apoptosis (Annexin V/PI).
- Western Blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2).
- Metabolomics : Track ATP/NAD+ levels to evaluate metabolic disruption.
- In Silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II) to guide dosing .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in different solvent systems?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and co-solvents (PEG-400, DMSO).
- Thermodynamic Analysis : Calculate logP (experimental vs. predicted) to explain discrepancies. For instance, poor solubility in water (<0.1 mg/mL) but high in DMSO (>50 mg/mL) suggests hydrophobicity-driven aggregation .
Q. Why might in vitro potency fail to translate to in vivo models?
Methodological Answer:
- PK Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents.
- Metabolite Identification : Use liver microsomes to detect rapid hepatic clearance (e.g., cytochrome P450 oxidation).
- Formulation Adjustments : Test nanoemulsions or liposomes to enhance bioavailability if poor solubility limits efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
